molecular formula C23H23ClOS B12753265 Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)- CAS No. 80843-67-0

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)-

Cat. No.: B12753265
CAS No.: 80843-67-0
M. Wt: 382.9 g/mol
InChI Key: UQMKJXROQWLADA-UHFFFAOYSA-N
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Description

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)- is a complex organic compound characterized by its unique molecular structure This compound features a benzene ring substituted with a 4-chlorophenyl group, a methylpropoxy group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 4-chlorophenyl intermediate: This step involves the reaction of benzene with chlorinating agents to introduce the 4-chlorophenyl group.

    Introduction of the methylpropoxy group: The intermediate is then reacted with a suitable alkylating agent to introduce the methylpropoxy group.

    Addition of the phenylthio group: Finally, the phenylthio group is introduced through a nucleophilic substitution reaction using thiophenol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol or a sulfide.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-chloro-2-[(4-chlorophenyl)methyl]
  • Benzene, 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl] (Mitotane)
  • Benzene, 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]

Uniqueness

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the phenylthio group, in particular, differentiates it from other similar compounds and may contribute to its unique biological activity and reactivity.

This detailed article provides a comprehensive overview of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(phenylthio)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

80843-67-0

Molecular Formula

C23H23ClOS

Molecular Weight

382.9 g/mol

IUPAC Name

1-chloro-4-[2-methyl-1-[(3-phenylsulfanylphenyl)methoxy]propan-2-yl]benzene

InChI

InChI=1S/C23H23ClOS/c1-23(2,19-11-13-20(24)14-12-19)17-25-16-18-7-6-10-22(15-18)26-21-8-4-3-5-9-21/h3-15H,16-17H2,1-2H3

InChI Key

UQMKJXROQWLADA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)SC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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